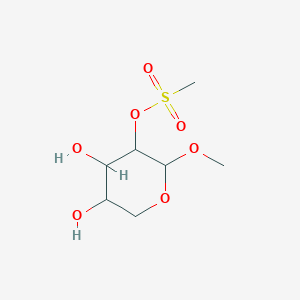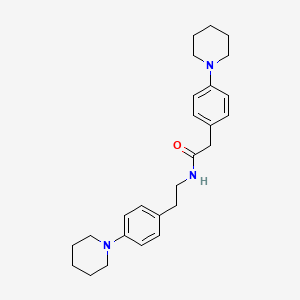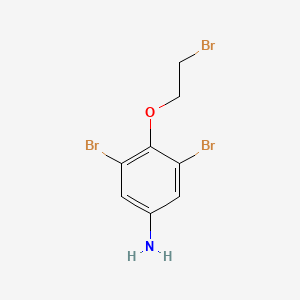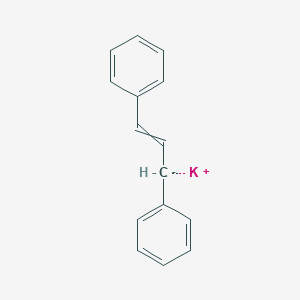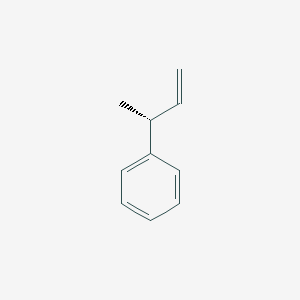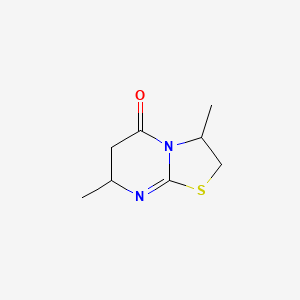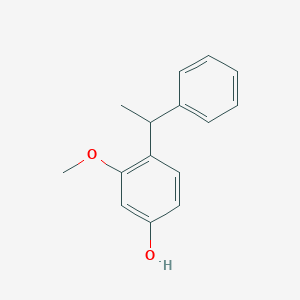
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Cyclohexyl Group: This step involves the reaction of the thiazolidine intermediate with cyclohexyl isocyanate.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Phenylboronic acids: Used in drug design and delivery.
Uniqueness
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
39964-57-3 |
|---|---|
Fórmula molecular |
C18H22N2O4S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[2-cyclohexylimino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-24-14-10-6-5-9-13(14)20-17(23)15(11-16(21)22)25-18(20)19-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,22) |
Clave InChI |
VJRJCEAYBXFYOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



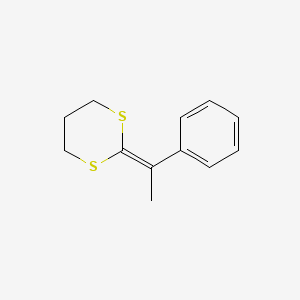
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
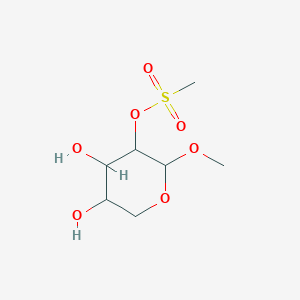
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

